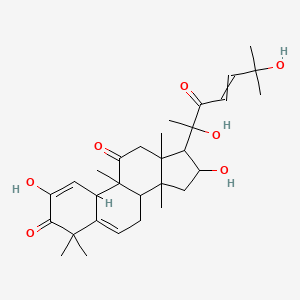
17-(1,5-Dihydroxy-1,5-dimethyl-2-oxo-3-hexenyl)-2,16-dihydroxy-4,4,9,14-tetramethylestra-1,5-diene-3,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cucurbitacin I is a naturally occurring biochemical compound belonging to the class of cucurbitacins, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as pumpkins and gourds. Cucurbitacin I is known for its potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cucurbitacin I involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the oxidation of cucurbitacin E to produce Cucurbitacin I. This process typically involves the use of strong oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of Cucurbitacin I often relies on the extraction and purification from natural sources, such as plants in the Cucurbitaceae family. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to isolate and purify the compound .
化学反应分析
Types of Reactions: Cucurbitacin I undergoes various chemical reactions, including:
Oxidation: Conversion of cucurbitacin E to Cucurbitacin I.
Hydrolysis: Breaking down of glycosidic bonds in glycosylated cucurbitacins.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic conditions to cleave glycosidic bonds.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of cucurbitacins, which retain the core tetracyclic triterpenoid structure .
科学研究应用
Cucurbitacin I has a wide range of scientific research applications:
Chemistry: Used as a model compound to study triterpenoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit the JAK-STAT signaling pathway, which is crucial for cancer cell proliferation and survival
作用机制
Cucurbitacin I exerts its effects primarily through the inhibition of the JAK-STAT signaling pathway. This pathway is involved in cell proliferation, differentiation, and apoptosis. By inhibiting this pathway, Cucurbitacin I induces apoptosis (programmed cell death) and inhibits the growth and survival of cancer cells. Additionally, it modulates other signaling pathways, such as the MAPK pathway, contributing to its anticancer effects .
相似化合物的比较
Cucurbitacin I is part of a larger group of cucurbitacins, which include compounds like Cucurbitacin B, Cucurbitacin D, and Cucurbitacin E. While all these compounds share a similar tetracyclic triterpenoid structure, they differ in their functional groups and biological activities. For instance:
Cucurbitacin B: Known for its strong anticancer activity and ability to inhibit cell proliferation.
Cucurbitacin D: Exhibits potent anti-inflammatory and hepatoprotective properties.
Cucurbitacin E: Serves as a precursor for the synthesis of Cucurbitacin I and has notable anticancer effects
Cucurbitacin I stands out due to its specific inhibition of the JAK-STAT pathway, making it a unique and valuable compound for cancer research and potential therapeutic applications .
属性
IUPAC Name |
17-(2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISPVUDLMHQFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













